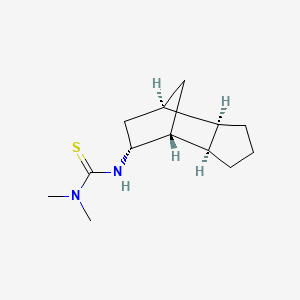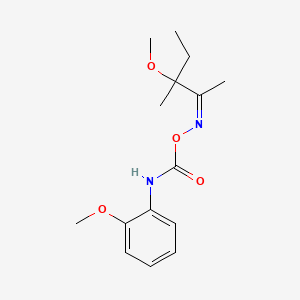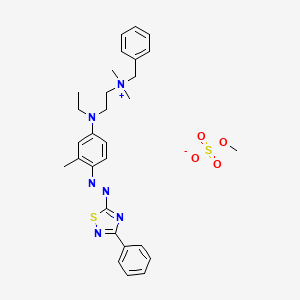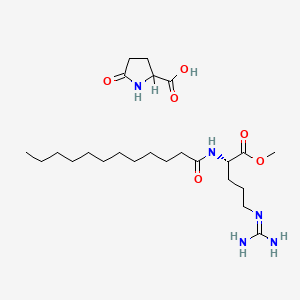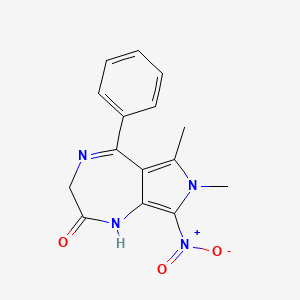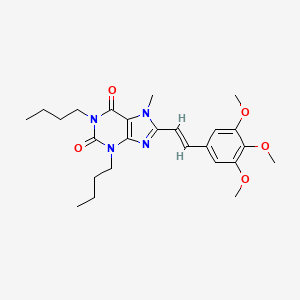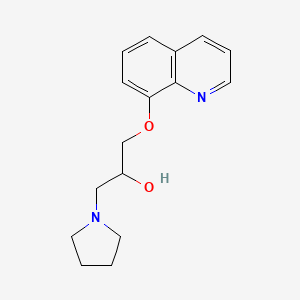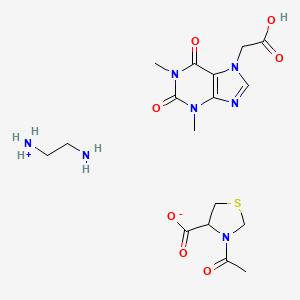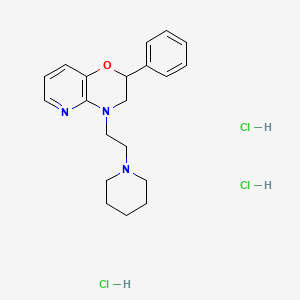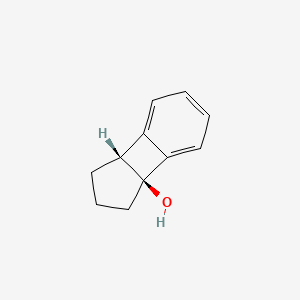
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to interact with biological systems in specific ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol typically involves the reaction of 3-phenoxy-2-propanol with isopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanol derivatives.
Applications De Recherche Scientifique
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or bronchodilation. The pathways involved include the activation or inhibition of secondary messengers like cyclic AMP.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A non-selective beta-blocker with similar structural features.
Atenolol: A selective beta1 receptor antagonist.
Metoprolol: Another selective beta1 receptor antagonist.
Uniqueness
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its racemic or other enantiomeric forms. This stereochemistry allows for selective interaction with biological targets, enhancing its efficacy and reducing potential side effects.
Propriétés
Numéro CAS |
140630-43-9 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
(2R)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
ONXLHKFGTDDVLQ-LLVKDONJSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC=C1)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



